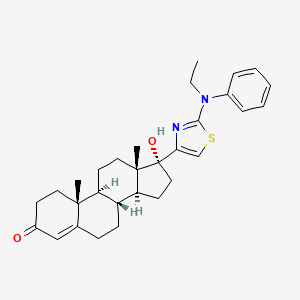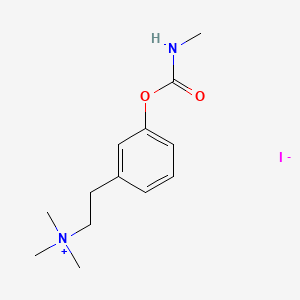![molecular formula C10H15N5O5 B13784790 diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate CAS No. 67049-89-2](/img/structure/B13784790.png)
diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diaminomethylidene group and a dimethylcarbamoyloxy group attached to a phenyl ring, with an azanium ion and nitrate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate typically involves multiple steps. One common method includes the reaction of 2-(dimethylcarbamoyloxy)aniline with a suitable nitrating agent under controlled conditions to introduce the nitrate group. The reaction conditions often require careful temperature control and the use of solvents such as acetonitrile or dichloromethane to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
N,N’-Dimethyl-1,2-ethanediamine: Similar in structure but lacks the phenyl and nitrate groups.
N-(diaminomethylidene)-2-[(dimethylcarbamoyl)oxy]anilinium nitrate: Similar but with variations in the positioning of functional groups.
Uniqueness: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67049-89-2 |
|---|---|
Fórmula molecular |
C10H15N5O5 |
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate |
InChI |
InChI=1S/C10H14N4O2.NO3/c1-14(2)10(15)16-8-6-4-3-5-7(8)13-9(11)12;2-1(3)4/h3-6H,1-2H3,(H4,11,12,13);/q;-1/p+1 |
Clave InChI |
BUQHWDWTHMTIJR-UHFFFAOYSA-O |
SMILES canónico |
CN(C)C(=O)OC1=CC=CC=C1[NH+]=C(N)N.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


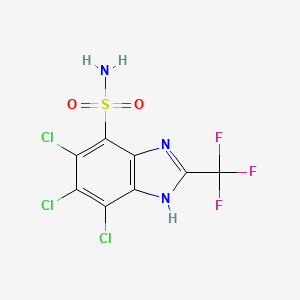
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
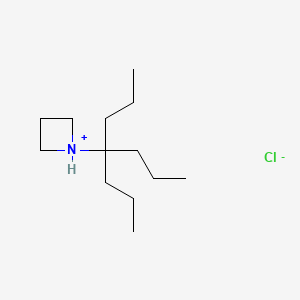
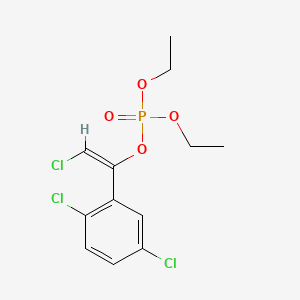
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
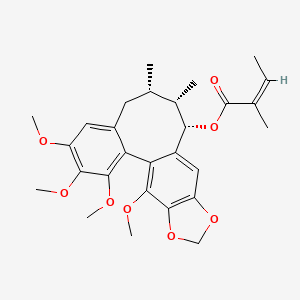
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

